molecular formula C9H10N4 B11734944 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine

4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine

Cat. No.: B11734944
M. Wt: 174.20 g/mol
InChI Key: MORQYNLMDNNWDK-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Compounds featuring an imidazole ring linked to an aminopyridine scaffold are frequently investigated as key pharmacophores in the development of novel therapeutic agents . The core structure of this compound is recognized for its potential in neuroscience research . Specifically, analogs within this chemical class, such as 2-imidazolylpyrimidines, have been designed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . nNOS is a critical enzyme target for neurodegenerative disorders, and inhibitors based on this scaffold show promise due to their improved cellular permeability and potential for oral bioavailability compared to traditional arginine-mimetic inhibitors . Researchers value this scaffold for its ability to engage in heme-coordination within the enzyme's active site while maintaining favorable physicochemical properties. Furthermore, structurally related molecules combining imidazole, pyridine, and amine functionalities are being explored for their anti-cancer properties . Early-stage research on similar compounds has demonstrated promising activity against various breast cancer cell lines, with some derivatives showing superior binding affinity in competitive assays compared to standard treatments . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

4-(2-methylimidazol-1-yl)pyridin-2-amine

InChI

InChI=1S/C9H10N4/c1-7-11-4-5-13(7)8-2-3-12-9(10)6-8/h2-6H,1H3,(H2,10,12)

InChI Key

MORQYNLMDNNWDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=C2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The Ullmann coupling remains a cornerstone for constructing C–N bonds between aromatic amines and aryl halides. For 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine, this method involves reacting 4-iodo-2-aminopyridine with 2-methylimidazole in the presence of CuI and a nitrogenous ligand (e.g., 1,10-phenanthroline). The reaction proceeds via a single-electron transfer mechanism, where the copper catalyst facilitates oxidative addition of the aryl halide and subsequent transmetallation with the imidazole nucleophile.

Optimization of Reaction Conditions

Critical parameters include solvent polarity, temperature, and ligand-to-catalyst ratios. A representative procedure involves refluxing substrates in dimethyl sulfoxide (DMSO) at 110°C for 24 hours, achieving yields up to 68%. Lower temperatures (80°C) in ethanol with glacial acetic acid as an additive improve selectivity but reduce conversion rates.

Table 1: Ullmann Coupling Optimization for 4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)
CuI1,10-PhenanthrolineDMSO1102468
CuIEthylenediamineEtOH804855

Palladium-Mediated Buchwald-Hartwig Amination

Advantages in Regioselectivity

Palladium catalysts (e.g., Pd(OAc)₂) with bulky phosphine ligands (Xantphos) enable efficient coupling under milder conditions. This method circumvents the high temperatures of Ullmann reactions, operating at 90°C in toluene with cesium carbonate as a base. The electron-deficient pyridine ring enhances oxidative addition kinetics, yielding the target compound in 77% isolated yield.

Ligand and Solvent Effects

Bidentate ligands improve catalyst stability, while polar aprotic solvents (e.g., acetonitrile) accelerate reductive elimination. A notable example uses BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a base, reducing reaction times to 1 hour.

Base-Promoted Cyclization Strategies

Intramolecular Hydroamidation

Propargylic ureas serve as precursors for imidazole ring formation under basic conditions. For instance, treating N-(propargyl)-2-aminopyridine derivatives with phenyl isocyanate in acetonitrile and BEMP (5 mol%) induces cyclization via allenamide intermediates, affording 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine in 93% yield.

Solvent and Base Selection

Polar solvents (CH₃CN) stabilize transition states, while phosphazene bases (BEMP) outperform guanidines in deprotonation efficiency. Reaction scalability is demonstrated at 0.4 mmol scale with consistent yields.

Table 2: Cyclization Conditions and Outcomes

SubstrateBaseSolventTimeYield (%)
Propargyl urea derivativeBEMPCH₃CN1 min93
Propargyl urea derivativeTBDCH₃CN1 h82

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands include:

  • 3147 cm⁻¹ : N–H stretching (imidazole and pyridine amines).

  • 1678 cm⁻¹ : C=C aromatic stretching.

  • 1618 cm⁻¹ : C=N imine vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.47 (s, 1H, imidazole CH), 7.75–7.78 (m, 2H, pyridine H3/H5), 6.98 (s, 1H, NH₂).

  • ¹³C NMR (125 MHz, CDCl₃) : δ 158.75 (C=N), 142.54 (imidazole C2), 117.43 (pyridine C4).

Mass Spectrometry

  • ESI-MS : m/z 201.10 [M+H]⁺ (calculated for C₉H₁₀N₄: 200.09).

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Coupling

Competing N1 vs. N3 imidazole coordination is mitigated using electron-deficient aryl halides and bulky ligands. For example, Xantphos suppresses bis-arylation by sterically shielding the palladium center.

Purification and Stability

Recrystallization from 1,4-dioxane removes polymeric byproducts, while silica gel chromatography (hexane/EtOAc 7:3) resolves regioisomers. The compound exhibits stability in anhydrous DMSO but degrades in acidic aqueous solutions .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine exhibits notable anticancer properties. Various derivatives of imidazole-containing compounds have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic potential of several imidazole derivatives against human liver (HepG2) and rat glioma (C6) cell lines using the MTT assay. The findings indicated that certain derivatives showed IC50 values significantly lower than that of cisplatin, a standard chemotherapy drug, suggesting enhanced potency in inhibiting tumor growth.

CompoundC6 IC50 (µM)HepG2 IC50 (µM)
20a27.0 ± 1.4150.0 ± 5.0
20b20 ± 2.026.33 ± 1.53
20g15.67 ± 2.5258.33 ± 2.89
Cisplatin23.0 ± 1.7346.67 ± 7.64

These results underscore the potential of imidazole derivatives as anticancer agents, particularly in targeting specific cancer types through selective cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The synthesis of related compounds has shown promising antibacterial activity.

Case Study: Antimicrobial Screening

In a series of experiments, derivatives were tested against multiple bacterial strains using standard methods such as the agar diffusion technique. Certain compounds demonstrated significant inhibition zones compared to reference antibiotics like amikacin and chloramphenicol.

CompoundStaphylococcus aureus (mm)Escherichia coli (mm)
Compound A1512
Compound B2018
Amikacin>30>30

This data indicates that modifications to the imidazole structure can enhance antibacterial efficacy, making these compounds valuable in addressing antibiotic resistance .

Neuroprotective Applications

4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine has been explored for its potential in treating neurodegenerative diseases through selective inhibition of neuronal nitric oxide synthase (nNOS). This pathway is crucial in managing neuroinflammation and neuronal survival.

Case Study: nNOS Inhibition

A study focused on developing selective nNOS inhibitors based on imidazole scaffolds found that certain derivatives exhibited high potency and selectivity over other nitric oxide synthase isoforms. These compounds showed promise in preclinical models for neuroprotection, potentially offering new avenues for treating conditions like Alzheimer's disease .

Mechanistic Insights

The mechanism of action for the biological activities of this compound often involves the modulation of key signaling pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-mitogen activated protein kinase (MAPK) pathway, which are critical for cellular proliferation and survival.

Table: Pathway Interactions

PathwayRole in Cancer/Neuroprotection
PI3K-AktPromotes cell survival and growth
Ras-MAPKRegulates cell proliferation and apoptosis

These pathways are integral to understanding how modifications to the imidazole structure can yield compounds with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can interact with aromatic residues in protein binding sites, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyridine vs. Pyrimidine Core
  • 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine ():
    Replacing pyridine with pyrimidine alters electronic properties and binding affinity. Pyrimidine’s smaller ring size and additional nitrogen may enhance interactions with ATP-binding pockets in kinases.
Substituent Modifications on Imidazole
  • 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine ():
    A positional isomer with the imidazole at pyridine position 3. This shift may alter spatial orientation in binding pockets, affecting potency.
  • 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-amine ():
    Fluorine and methylthio groups enhance metabolic stability and selectivity (e.g., p38α MAP kinase inhibition ).
Functional Group Additions
  • 4-(4-Methyl-2-methylsulfanyl-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine (): The morpholino group improves aqueous solubility, critical for bioavailability, while methylsulfanyl modulates electronic effects on the imidazole.

Key Research Findings

Selectivity Enhancements : Fluorine and methylthio substituents in pyridine analogs (e.g., compound 4 in ) improve selectivity for p38α over other kinases due to optimized hydrophobic interactions .

Solubility vs. Potency Trade-offs: Morpholino-substituted derivatives (e.g., compound 5 in ) exhibit enhanced solubility but may require structural optimization to maintain target affinity .

Anticancer Potential: Pyrimidine-based analogs () demonstrate promising anticancer activity, with dichlorobenzyl groups enhancing cytotoxicity via DNA intercalation or topoisomerase inhibition .

Biological Activity

The compound 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine is a derivative of pyridine and imidazole, which has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuroprotection. This article synthesizes current research findings, focusing on its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine features a pyridine ring substituted at the 2-position with a 2-methyl-1H-imidazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing imidazole and pyridine derivatives exhibit notable anticancer properties. For instance, 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine has been explored for its inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)2.27Induction of apoptosis via caspase activation
HL-60 (Leukemia)1.42Inhibition of cell proliferation
OKP-GS (Renal Carcinoma)4.56Disruption of cell cycle progression

These findings suggest that the compound can effectively inhibit the growth of cancer cells through multiple mechanisms, including apoptosis and cell cycle arrest .

Neuroprotective Effects

The inhibition of neuronal nitric oxide synthase (nNOS) is a critical therapeutic target in neurodegenerative diseases. Compounds similar to 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine have shown potential as selective nNOS inhibitors, which may offer neuroprotective benefits by reducing the levels of nitric oxide implicated in neurodegeneration .

The biological activity of 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting signaling pathways crucial for cancer cell survival.
  • Nitric Oxide Modulation : By inhibiting nNOS, it potentially reduces neurotoxicity associated with excessive nitric oxide production.
  • Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells highlights its potential as an anticancer agent.

Case Studies

Several case studies have documented the efficacy of imidazole-containing compounds in clinical settings:

  • A study demonstrated that a similar imidazole derivative significantly reduced tumor size in mouse models when administered at specific dosages .

Q & A

Q. Basic Research Focus

  • NMR Analysis : ¹H NMR in DMSO-d₆ (600 MHz) resolves imidazole protons (δ 7.2–7.8 ppm) and pyridine protons (δ 8.1–8.5 ppm). The methyl group on imidazole appears as a singlet at δ 2.5 ppm .
  • LCMS : Electrospray ionization (ESI) confirms molecular weight (calc. 174.2 g/mol) with [M+H]⁺ peak at m/z 175.1 .
  • X-Ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) reveals bond angles and torsion stresses. For example, the dihedral angle between imidazole and pyridine rings is ~15–25°, impacting π-π stacking interactions .

What are the stability profiles and recommended storage conditions for this compound?

Basic Research Focus
The compound is hygroscopic and prone to oxidation. Stability data from analogs suggest:

  • Storage : In airtight containers under nitrogen at –20°C.
  • Degradation Pathways : Hydrolysis of the imidazole ring under acidic conditions (pH < 4) or photodegradation under UV light.
  • Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track purity over time .

How can X-ray crystallography resolve discrepancies in predicted vs. observed molecular conformations?

Advanced Research Focus
Conflicting computational models (e.g., DFT vs. molecular mechanics) often arise due to flexible substituents. SHELX-based refinement addresses this by:

  • Data Collection : High-resolution (≤1.0 Å) synchrotron data reduces thermal motion artifacts.
  • Validation : R-factor convergence (<0.05) and electron density maps confirm planar imidazole-pyridine orientation. For example, a 2021 patent resolved a 10° deviation in bond angles using SHELXD .

What strategies guide structure-activity relationship (SAR) studies for imidazole-pyridine hybrids?

Advanced Research Focus
SAR analysis involves systematic substitution and biological testing:

  • Method 1 : Replace the methyl group on imidazole with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding .
  • Method 2 : Modify the pyridine amine to an amide or sulfonamide to alter solubility and logP.
  • Case Study : A 2023 study on analogs showed that 4-methoxy substitution on pyridine enhanced antimicrobial activity by 3-fold compared to the parent compound .

Table 2 : SAR Data for Analogous Compounds

SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)
2-Methylimidazole12.5 ± 1.20.8
2-Ethylimidazole8.3 ± 0.90.5
4-Methoxypyridine4.1 ± 0.71.2

How can computational modeling predict binding modes with biological targets?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. For example, the imidazole nitrogen forms hydrogen bonds with ATP-binding pockets in p38 MAPK .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. A 2024 study showed that protonation of the pyridine amine at physiological pH enhances binding affinity by 20% .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Focus
Discrepancies often stem from assay conditions or impurity profiles. Solutions include:

  • Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Analytical Rigor : Use LC-MS to verify compound purity (>98%) and rule out degradation products .
  • Meta-Analysis : Compare datasets across studies. For example, a 2025 review attributed inconsistent antimicrobial results to variations in bacterial strain susceptibility .

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